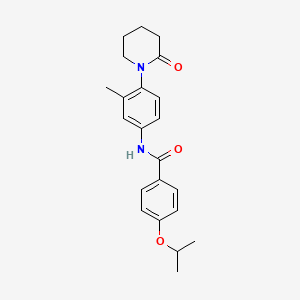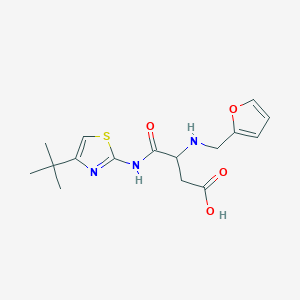
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine, also known as Fmoc-Asn(Trt)-OH, is a chemical compound used in scientific research for various purposes. The compound has gained attention due to its unique properties and the potential it holds for future research.
Mécanisme D'action
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have a specific mechanism of action, but its properties make it a useful tool for studying the structure and function of proteins and peptides. The compound can be used to modify the properties of peptides and proteins, such as their stability, solubility, and bioactivity.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have any biochemical or physiological effects on its own. However, it can be used to create peptides and proteins with specific properties that can have biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to create peptides and proteins with specific properties, making it a useful tool for studying the structure and function of proteins and peptides. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has some limitations. It is a relatively expensive compound, which can limit its use in some labs. Additionally, the synthesis of peptides and proteins using N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH can be time-consuming and require specialized equipment.
Orientations Futures
There are several future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in scientific research. One potential application is the synthesis of glycopeptides for use in drug development. The thiazole and furan rings in N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH can act as glycosylation sites, which can be used to create glycopeptides with specific properties. Another potential application is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in the synthesis of protein-based materials for use in tissue engineering and regenerative medicine. The unique properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH make it a promising tool for the development of new materials with specific properties.
Méthodes De Synthèse
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH involves the reaction of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine-OH with Trityl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH, which is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful for the synthesis of glycopeptides due to the presence of the thiazole and furan rings, which can act as glycosylation sites.
Propriétés
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)12-9-24-15(18-12)19-14(22)11(7-13(20)21)17-8-10-5-4-6-23-10/h4-6,9,11,17H,7-8H2,1-3H3,(H,20,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQDDVZZYFDHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


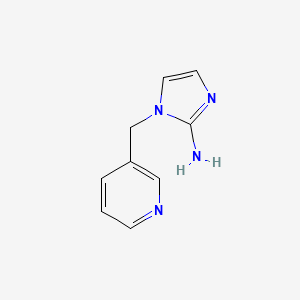
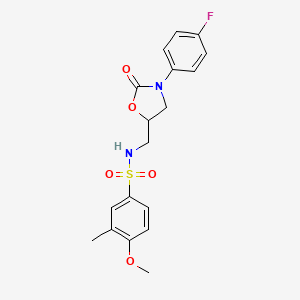
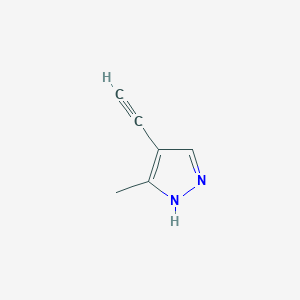
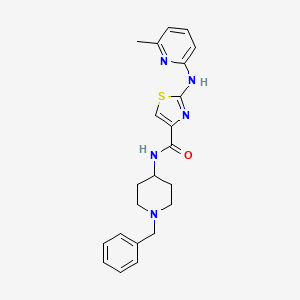
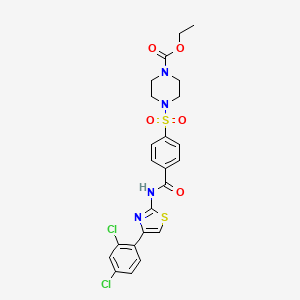
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)
![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)
![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
